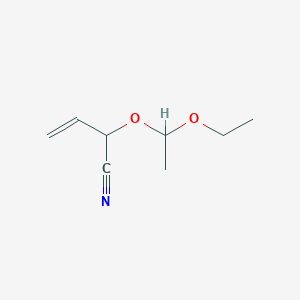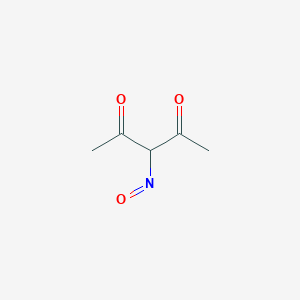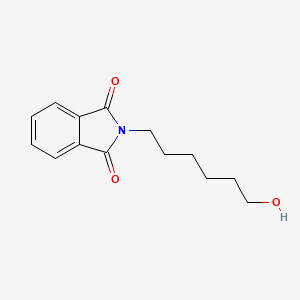
2-(6-羟基己基)-2,3-二氢-1H-异吲哚-1,3-二酮
概述
描述
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxyhexyl side chain attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
科学研究应用
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Employed in the development of advanced materials such as polymers and coatings.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
作用机制
Target of Action
It is known that phthalates, a group of chemicals to which this compound belongs, have been associated with liver toxicity . The liver plays a pivotal role in detoxification of pollutants, and continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes .
Mode of Action
Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites enter the bloodstream and reach the liver for further detoxification .
Biochemical Pathways
It is known that phthalates can affect various metabolic processes in the liver .
Pharmacokinetics
It is known that phthalates are absorbed into the body through ingestion, inhalation, and dermal pathways . After absorption, they are metabolized and reach the liver for further detoxification. The metabolites are then excreted via urine and/or feces .
Result of Action
Continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Action Environment
The action, efficacy, and stability of N-(6-hydroxyhexyl)-phthalimide can be influenced by various environmental factors. For instance, the route of exposure (ingestion, inhalation, or dermal) can affect the bioavailability of phthalates
生化分析
Biochemical Properties
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain liver detoxifying enzymes, potentially inhibiting their activity . This interaction can lead to alterations in the metabolic processes within the liver, affecting the overall detoxification pathways.
Cellular Effects
The effects of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and function . Additionally, it may affect cell signaling pathways related to hormone-like properties, influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with liver detoxifying enzymes, for instance, results in the inhibition of these enzymes, thereby altering the detoxification process and gene expression related to metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification processes. At higher doses, it can lead to toxic or adverse effects, including liver dysfunction and inhibition of detoxifying enzymes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in detoxification processes. The compound’s interaction with liver detoxifying enzymes, for example, can lead to alterations in metabolic flux and metabolite levels, affecting the overall metabolic balance within the body .
Transport and Distribution
The transport and distribution of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 6-aminohexanol under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Phthalic Anhydride and 6-Aminohexanol Reaction:
Industrial Production Methods
Industrial production of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione involves scaling up the laboratory synthesis methods. Continuous flow synthesis techniques can be employed to enhance the efficiency and yield of the compound. These methods involve the use of high-throughput reactors and optimized reaction conditions to achieve large-scale production.
化学反应分析
Types of Reactions
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The isoindole ring can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroisoindole derivatives.
Substitution: Formation of substituted isoindole derivatives.
相似化合物的比较
Similar Compounds
- 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid
- 2-(6-Hydroxyhexyl)-3-methylenesuccinic acid dimethyl ester
Uniqueness
2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, including the hydroxyhexyl side chain and the isoindole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(6-hydroxyhexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZKDNKHUEITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513713 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63945-11-9 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
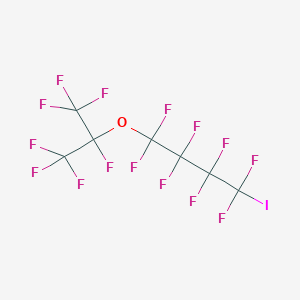
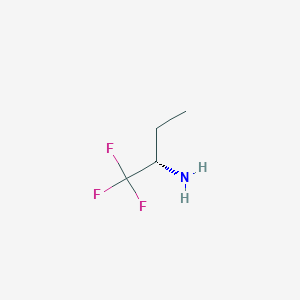
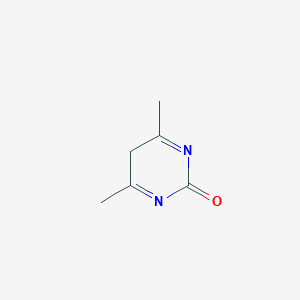

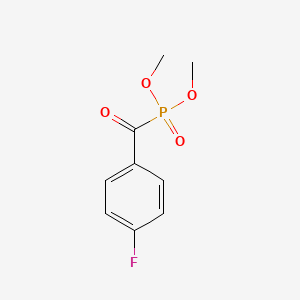
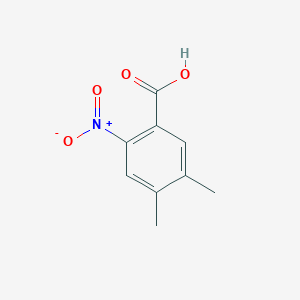
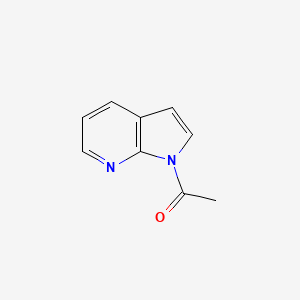
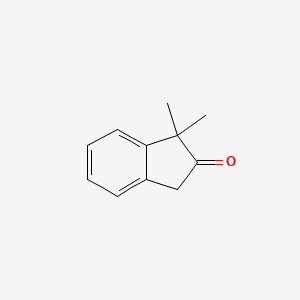
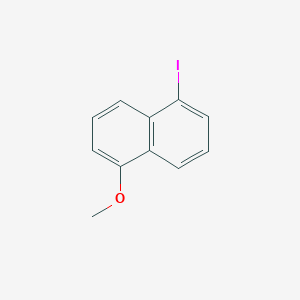
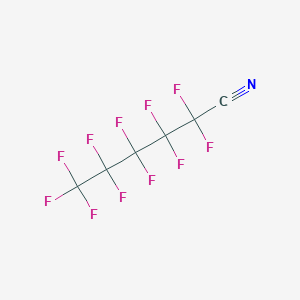
![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)
![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
